molecular formula C15H9F6N3O2 B2993111 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide CAS No. 1092345-24-8

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide

Cat. No.: B2993111
CAS No.: 1092345-24-8
M. Wt: 377.246
InChI Key: XCPVHDYXGBLKFJ-UHFFFAOYSA-N
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Description

“N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide” is a fluorinated benzohydrazide derivative featuring a pyridine core substituted with two trifluoromethyl (CF₃) groups at positions 4 and 4. The compound’s structure combines the electron-withdrawing CF₃ groups with a hydrazide moiety, which is known to enhance pharmacological and physicochemical properties such as metabolic stability, lipophilicity, and enzyme-binding affinity .

Synthesis: The pyridine core can be synthesized via NH₄I/Na₂S₂O₄-mediated reductive cyclization of O-acyl oximes and hexafluoroacetylacetone, a method optimized for modular access to 4,6-bis(trifluoromethyl)pyridines . The hydrazide functionality is likely introduced through condensation reactions between the pyridine-carbonyl intermediate and benzohydrazide derivatives.

Additionally, trifluoromethylpyridine derivatives are explored for insecticidal activity due to their stability and bioactivity .

Properties

IUPAC Name

N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVHDYXGBLKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide typically involves the following steps:

  • Starting Materials: The synthesis begins with the preparation of 4,6-bis(trifluoromethyl)pyridine-2-carbonyl chloride and benzohydrazide.

  • Reaction: The carbonyl chloride is then reacted with benzohydrazide under specific conditions, often using a base catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound might involve larger-scale batch reactions, utilizing specialized equipment to ensure purity and yield. The reaction conditions are optimized to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with additional functional groups.

  • Reduction: Reduction reactions can modify the pyridine ring or the benzohydrazide moiety, leading to different products.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Varies based on the substituent being introduced, often involving specific catalysts or solvents.

Major Products Formed:

  • Oxidation Products: Compounds with additional oxygen-containing functional groups.

  • Reduction Products: Hydrogenated derivatives.

  • Substitution Products: Compounds with new substituents replacing the original groups.

Scientific Research Applications

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide finds applications in several scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its potential as a drug candidate, particularly in the treatment of certain diseases.

  • Industry: Utilized in the production of specialized materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and other biological macromolecules that interact with the compound.

  • Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Benzohydrazide Derivatives

(a) 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide (Compound 2l)
  • Structure : Features a benzylidene substituent instead of a pyridine core.
  • Activity : Exhibits mixed-type inhibition of AChE (IC₅₀ = 46.8 µM) via enhanced π-π stacking and hydrophobic interactions with the enzyme’s active site .
(b) (E)-N'-(2-Hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide
  • Structure : Contains a hydroxybenzylidene group and a CF₃-substituted aniline.
  • Properties : Crystallographic studies highlight intermolecular hydrogen bonding and π-stacking, which stabilize its solid-state structure .
  • Comparison : The target compound’s pyridine core may reduce hydrogen-bonding capacity compared to the hydroxybenzylidene group but increase rigidity and planarity.
(c) N'-(2-Nitro-5-(trifluoromethyl)phenyl)-N'-(pyrid-2-yl)benzohydrazide (236o)
  • Synthesis : Prepared via condensation of N'-(pyrid-2-yl)benzohydrazide with fluoronitrobenzene derivatives under basic conditions (69% yield) .
  • Key Difference : The nitro group in 236o introduces strong electron-withdrawing effects, which may alter redox properties compared to the target compound’s bis-CF₃ pyridine core.

Pyridine vs. Pyrimidine Derivatives

4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol
  • Structure : Pyrimidine core with CF₃ and chloro substituents.
  • Activity : Found in Croton dichogamus extracts (25.08% concentration) and linked to insecticidal activity .
  • Comparison : The pyrimidine core may offer more hydrogen-bonding sites than pyridine, but the target compound’s bis-CF₃ groups likely enhance lipophilicity and membrane permeability.

Role of Trifluoromethyl Groups

  • Positional Effects: 4-(Trifluoromethyl)benzohydrazides: Single CF₃ at the para position on the benzene ring improves AChE inhibition .
  • Quantitative Impact: In cholinesterase inhibitors, CF₃ groups reduce IC₅₀ values by 30–50% compared to non-fluorinated analogs . In botanicals, CF₃-containing compounds (e.g., 25.08% in C. dichogamus) correlate with higher insecticidal efficacy .

Biological Activity

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H9F6N3O2
  • CAS Number : 30772832
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro tests on various cancer cell lines showed that the compound effectively inhibited cell proliferation and induced apoptosis.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.3ROS generation leading to cell death

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its effects:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study involving A549 xenografts in nude mice showed a significant reduction in tumor volume when treated with the compound at a dosage of 50 mg/kg body weight.
  • Combination Therapy : Research indicated enhanced antitumor effects when combined with standard chemotherapy agents, suggesting potential for use in combination therapies.

Q & A

Q. Advanced Research Focus

Docking Protocols :

  • Use AutoDock Vina for ligand-receptor docking, setting grid boxes to encompass active sites (e.g., 20 Å × 20 Å × 20 Å) .
  • Parameterize the compound’s partial charges with GAFF force field and optimize protonation states using PROPKA .

Validation : Compare docking poses with crystallographic data (if available) and calculate RMSD values (<2.0 Å indicates reliable predictions) .

MD Simulations : Run 100-ns GROMACS simulations to assess binding stability, analyzing hydrogen bond occupancy and binding free energies via MM-PBSA .

What methodologies are used to evaluate its biological activity in pharmacological research?

Q. Basic Research Focus

In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against bacterial/fungal strains .
  • Antioxidant Screening : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HCC827 lung cancer cells), with dose-response curves .

Data Interpretation : Use GraphPad Prism for EC₅₀ calculations and statistical analysis (ANOVA, p < 0.05) .

How does this compound function in coordination chemistry and catalytic applications?

Q. Advanced Research Focus

Complex Formation : React with transition metals (e.g., V, Mn) in ethanol to form Schiff base complexes. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm) .

Catalytic Activity :

  • Test in oxidation reactions (e.g., alcohol to ketone) using H2O2H_2O_2 as oxidant. Analyze conversion rates via GC-MS .
  • Compare turnover frequencies (TOF) with other ligands to assess efficiency .

What analytical techniques are critical for confirming purity and structural integrity?

Q. Basic Research Focus

Chromatography : HPLC with C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Spectroscopy :

  • FTIR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and –NH vibrations (~3200 cm⁻¹) .
  • XRD : Compare experimental powder patterns with simulated data from single-crystal structures .

How can synthetic yields be optimized, and what factors lead to contradictory results?

Q. Advanced Research Focus

Reaction Optimization :

  • Vary solvents (DMF vs. ethanol), temperatures (reflux vs. microwave-assisted), and catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄) .
  • Use DoE (Design of Experiments) to identify critical parameters (e.g., molar ratio, reaction time).

Contradiction Resolution :

  • Conflicting NMR data may arise from tautomerism (e.g., keto-enol forms). Confirm via 13C^{13}C NMR or variable-temperature studies .
  • Low yields in condensation steps could indicate moisture sensitivity; employ inert atmosphere (N₂/Ar) .

How are structure-activity relationships (SARs) explored using DFT and docking?

Q. Advanced Research Focus

DFT Calculations :

  • Optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

SAR Workflow :

  • Synthesize analogs with varying substituents (e.g., –OCH₃, –CF₃) and correlate electronic properties (Hammett σ constants) with bioactivity .
  • Use CoMFA/CoMSIA for 3D-QSAR modeling to guide further modifications .

What crystallographic techniques reveal molecular packing and stability?

Q. Basic Research Focus

Single-Crystal Growth : Slow evaporation from DMSO/water mixtures at 4°C .

Data Collection :

  • X-ray Diffraction : Resolve to 0.8 Å resolution. Analyze hydrogen-bonding networks (e.g., N–H···O) and π-π stacking distances (3.5–4.0 Å) .

Thermal Analysis : TGA/DSC to determine decomposition temperatures and polymorphic stability .

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